
(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13ClFN3OS and its molecular weight is 385.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Synthesis and Antioxidant Activity: Compounds structurally related to the target molecule, utilizing 4-fluorobenzaldehyde for the preparation of thiazolidin-4-one derivatives, have shown promising antioxidant activity. This indicates a potential avenue for research into the antioxidant properties of the target compound (Ahmed O. H. El Nezhawy et al., 2009).
- Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: The synthesis of new derivatives with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells suggests a pathway for the investigation of the target compound's cytotoxic properties (Ashraf S. Hassan et al., 2014).
Chemical Modifications and Properties
- Fungicidal Activity of Thiazolylacrylonitriles: Novel syntheses involving the reaction of fluoro-phenyl-thiazoleacetonitrile with chloroformates revealed fungicidal activities. This highlights a potential research area for the target compound in developing new fungicides (Shen De-long, 2010).
- Solvatochromic and Biolabeling Properties: Research into fluoroalkylated compounds and their ability to recognize hydrophilic amino compounds points towards applications in organic media transfer and biolabeling, suggesting similar capabilities might be explored for the target compound (H. Sawada et al., 2000).
Advanced Applications
- Piezochromic Behaviors of Organic Compounds: The study of a diphenylacrylonitrile derivative with aggregation-enhanced emission effects under hydrostatic pressure reveals potential applications in pressure-sensitive materials or sensors. Such research could be applicable to exploring the mechanical stress responses of the target compound (M. Ouyang et al., 2016).
- Antimicrobial Activity of Thiazole Derivatives: The synthesis and potent antimicrobial activity of thiazole compounds against a variety of pathogens suggest that the target compound may also possess valuable antimicrobial properties, warranting further investigation (K. Liaras et al., 2011).
Propiedades
IUPAC Name |
(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3OS/c1-25-15-4-2-3-12(7-15)18-11-26-19(24-18)13(9-22)10-23-14-5-6-17(21)16(20)8-14/h2-8,10-11,23H,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKYAZJZWLSSGC-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

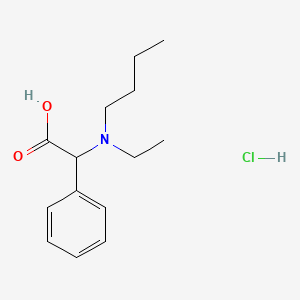
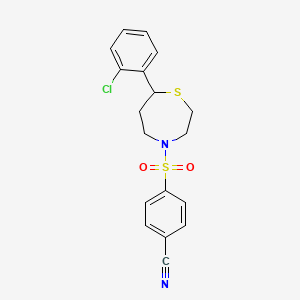
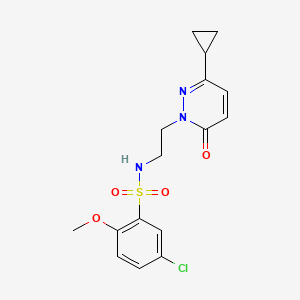


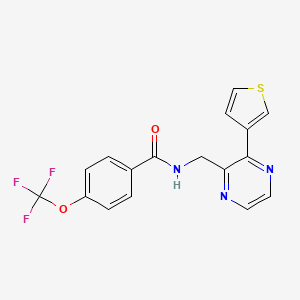
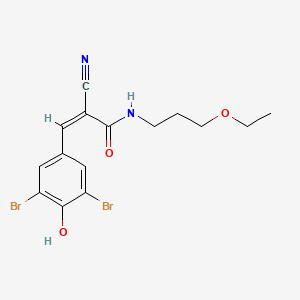
![3-Methyl-8-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2830727.png)
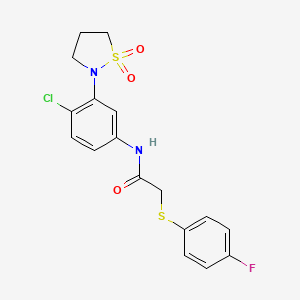
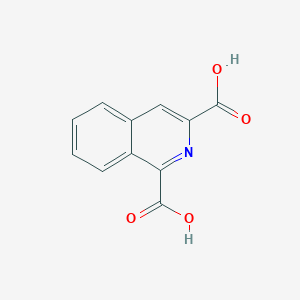

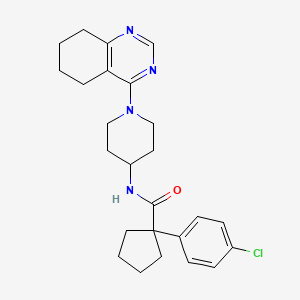
![N-Methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2830736.png)
